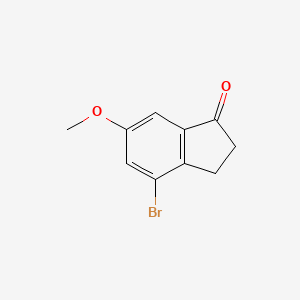

4-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

4-bromo-6-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-13-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDXHBZUGHZQPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2=O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98946-95-3 | |

| Record name | 4-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the bromination of 6-methoxy-2,3-dihydro-1H-inden-1-one. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carbonyl group can be reduced to form alcohols or hydrocarbons.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in the presence of a base like sodium hydride.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Formation of 4-substituted-6-methoxy-2,3-dihydro-1H-inden-1-one derivatives.

Oxidation: Formation of 4-bromo-6-methoxy-2,3-dihydro-1H-inden-1-aldehyde or 4-bromo-6-methoxy-2,3-dihydro-1H-inden-1-carboxylic acid.

Reduction: Formation of 4-bromo-6-methoxy-2,3-dihydro-

Biological Activity

4-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-one is a synthetic compound belonging to the indene derivatives class, characterized by a bromine atom at the 4th position and a methoxy group at the 6th position of the indene ring. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C10H9BrO2, with a molecular weight of 243.08 g/mol. The structure is depicted as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H9BrO2 |

| Molecular Weight | 243.08 g/mol |

| IUPAC Name | This compound |

| InChI Key | KHXIGCPNQLUVOE-UHFFFAOYSA-N |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 0.0195 mg/mL, indicating strong antibacterial activity .

Table: Antimicrobial Activity of this compound

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0195 |

| Escherichia coli | 0.0048 |

| Bacillus mycoides | 0.0098 |

| Candida albicans | 0.039 |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound was shown to enhance caspase-3 activity significantly at concentrations around 10 μM, which is indicative of its potential as an anticancer agent .

Table: Apoptosis Induction in Cancer Cells

| Cell Line | Concentration (μM) | Caspase Activity (Fold Increase) |

|---|---|---|

| MDA-MB-231 | 10 | 1.33 - 1.57 |

| HepG2 | 10 | Not specified |

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It may modulate the activity of enzymes involved in critical metabolic pathways or cellular signaling processes.

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Cholinesterase Inhibition : A study highlighted that derivatives of indanone compounds showed promising results in inhibiting cholinesterases, which are crucial in neurodegenerative diseases like Alzheimer's .

- Amyloid Beta Aggregation : Another investigation into similar compounds indicated their ability to inhibit amyloid beta self-assembly, which is significant in Alzheimer's pathology .

Scientific Research Applications

Pharmaceutical Applications

4-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-one has been studied for its potential as a lead compound in drug development. Its ability to inhibit cytochrome P450 enzyme CYP1A2 suggests it may play a role in modulating drug metabolism, making it relevant for pharmacokinetic studies and drug-drug interaction assessments.

Key Findings:

- CYP1A2 Inhibition: The compound's interaction with CYP1A2 indicates potential for influencing the pharmacokinetics of various medications.

- Anticancer Properties: Research has shown that this compound can induce apoptosis in cancer cell lines, particularly breast cancer cells, suggesting its potential as an anticancer agent.

Biological Studies

The compound is also being explored for its biological activities beyond pharmacological applications. Studies have indicated antimicrobial and neuroprotective properties.

Antimicrobial Activity:

Recent studies demonstrate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 μg/mL |

| Escherichia coli | 62.5 μg/mL |

These findings suggest its potential as a new antimicrobial agent .

Neuroprotective Effects:

Research has indicated that this compound may reduce oxidative stress markers in neuronal models, enhancing neuronal survival rates. This suggests possible therapeutic applications for neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on various cancer cell lines. Results indicated that the compound induced apoptosis through caspase activation pathways at concentrations above 25 μM.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects in models of neurodegeneration. The compound significantly reduced oxidative stress markers and improved neuronal survival rates in vitro, suggesting therapeutic applications for conditions like Alzheimer's disease .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The indanone scaffold is versatile, with substitutions at positions 4–6 significantly influencing pharmacological activity, synthetic utility, and physicochemical properties. Below is a detailed comparison of 4-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one with key analogues.

Key Observations:

- Halogen Position : Bromine at position 4 (target compound) vs. chlorine at position 5 () alters electronic effects. Bromine’s stronger electron-withdrawing nature may enhance electrophilicity in cross-coupling reactions compared to chlorine .

- Methoxy vs. Hydroxy : Methoxy at position 6 improves metabolic stability compared to hydroxy-substituted chalcones (), which show potent anti-inflammatory effects but may suffer from rapid oxidation .

- AChE Inhibition: The target compound’s bromine substituent likely reduces AChE affinity compared to donepezil’s 5,6-dimethoxy and benzylpiperidine motifs (IC₅₀: 10 nM vs. ~100 µM for triazole-indanones) .

Physicochemical Properties

| Property | 4-Bromo-6-methoxy-indanone | 5-Chloro-6-methoxy-indanone | FCY-302 |

|---|---|---|---|

| Molecular Weight | 241.08 | 210.64 | 280.33 |

| Polar Surface Area | ~30 Ų | ~30 Ų | ~50 Ų |

| LogP | ~2.1 (predicted) | ~1.8 | ~3.5 |

| CCS (Ų) | 144.9–151.1 | N/A | N/A |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A palladium-catalyzed hydration-olefin insertion cascade is a robust method for synthesizing dihydroindenones. Key steps include using internal nucleophiles to trigger nucleopalladation of alkynes, followed by intramolecular Michael addition. Reaction optimization involves adjusting catalyst loading (e.g., Pd(OAc)₂), ligand choice, and solvent polarity (e.g., THF/water mixtures). Monitoring by TLC or HPLC ensures intermediate control. Yield improvements (>90%) are achieved by maintaining anhydrous conditions and inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using coupling constants and integration ratios. The methoxy group (δ ~3.8 ppm) and bromine-induced deshielding in aromatic protons are diagnostic.

- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond lengths and angles. For example, the indenone core typically shows planarity with a ketone carbonyl at ~170 ppm in ¹³C NMR .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 257.02 for C₁₀H₉BrO₂).

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : The compound may cause respiratory or skin irritation. Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse eyes/skin with water for 15 minutes. Store in sealed containers at 2–8°C, away from oxidizing agents. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this compound?

- Methodological Answer : Using Gaussian-03 with B3LYP/6-31G(d,p), calculate HOMO-LUMO gaps to assess electrophilicity. For example, a small gap (~3.5 eV) suggests high reactivity. Mulliken charges identify nucleophilic sites (e.g., ketone oxygen), while molecular electrostatic potential (MEP) maps visualize electron-rich regions for substitution reactions .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected splitting in NMR) for derivatives of this compound?

- Methodological Answer : Contradictions arise from dynamic effects (e.g., rotamers) or crystallographic disorder. Solutions include:

- Variable-temperature NMR to freeze conformational changes.

- Re-crystallization in alternative solvents (e.g., DCM/hexane) to improve crystal quality.

- Computational NMR shift prediction (e.g., ACD/Labs) to cross-validate experimental data .

Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions involving this indenone?

- Methodological Answer : Bromine acts as a directing group in Suzuki-Miyaura couplings. DFT studies show that Pd(0) preferentially coordinates to the electron-deficient aromatic ring, facilitating transmetallation at the para position. Experimental validation uses aryl boronic acids with varying electronic profiles (e.g., p-NO₂ vs. p-OMe) to map steric/electronic effects .

Q. What computational and experimental approaches optimize diastereoselectivity in the synthesis of 2,3-disubstituted derivatives?

- Methodological Answer :

- Computational : Conformational analysis (e.g., Monte Carlo sampling) identifies transition states favoring cis-diastereomers due to minimized steric clash between methoxy and substituents.

- Experimental : Chiral ligands (e.g., BINAP) in asymmetric catalysis yield >90% diastereomeric excess. Polar solvents (e.g., DMF) stabilize intermediates via hydrogen bonding .

Q. How can this compound serve as a scaffold for designing enzyme inhibitors (e.g., aggrecanase)?

- Methodological Answer : Replace the methoxy group with bioisosteres (e.g., hydroxamic acid) to enhance binding to metalloproteinases. Pharmacophore modeling (e.g., MOE software) aligns the ketone and bromine with catalytic zinc and hydrophobic pockets. In vitro assays (IC₅₀) validate inhibition, supported by X-ray co-crystallography of inhibitor-enzyme complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.